molecular formula C7H3Cl2N B1334106 1,4-Dichloro-2-isocyanobenzene CAS No. 245539-10-0

1,4-Dichloro-2-isocyanobenzene

Cat. No.: B1334106
CAS No.: 245539-10-0
M. Wt: 172.01 g/mol
InChI Key: XWTFRFDJAYBRHE-UHFFFAOYSA-N
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Description

1,4-Dichloro-2-isocyanobenzene is a white crystalline compound that belongs to the class of isocyanobenzenes. It has the molecular formula C7H3Cl2N and a molecular weight of 172.01 g/mol. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dichloro-2-isocyanobenzene can be synthesized through various synthetic routes. One common method involves the reaction of 1,4-dichlorobenzene with potassium cyanate in the presence of a suitable catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-2-isocyanobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using suitable reagents.

    Cycloaddition Reactions: The isocyano group can participate in cycloaddition reactions to form complex ring structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, which can replace the chlorine atoms under basic conditions.

    Cycloaddition Reactions: These reactions often require the presence of a catalyst and are carried out under controlled temperature and pressure conditions.

Major Products Formed

    Substitution Reactions: The major products are typically substituted benzene derivatives.

    Cycloaddition Reactions: The major products are complex ring structures, such as azaradialenes.

Scientific Research Applications

1,4-Dichloro-2-isocyanobenzene has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

1,4-Dichloro-2-isocyanobenzene can be compared with other similar compounds, such as:

    1,4-Dichlorobenzene: Lacks the isocyano group and has different chemical properties and applications.

    2,4-Dichloro-1-isocyanobenzene: Similar structure but different substitution pattern, leading to different reactivity and applications.

The uniqueness of this compound lies in its combination of chlorine and isocyano groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

1,4-dichloro-2-isocyanobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N/c1-10-7-4-5(8)2-3-6(7)9/h2-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWTFRFDJAYBRHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1=C(C=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70374200
Record name 1,4-dichloro-2-isocyanobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

245539-10-0
Record name 1,4-dichloro-2-isocyanobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70374200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 3
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